N-(4-bromo-2-fluorophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide N-(4-bromo-2-fluorophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1040649-50-0
VCID: VC8198294
InChI: InChI=1S/C22H16BrFN4O3/c1-13-4-6-14(7-5-13)20-26-21(31-27-20)16-3-2-10-28(22(16)30)12-19(29)25-18-9-8-15(23)11-17(18)24/h2-11H,12H2,1H3,(H,25,29)
SMILES: CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)Br)F
Molecular Formula: C22H16BrFN4O3
Molecular Weight: 483.3 g/mol

N-(4-bromo-2-fluorophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

CAS No.: 1040649-50-0

Cat. No.: VC8198294

Molecular Formula: C22H16BrFN4O3

Molecular Weight: 483.3 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromo-2-fluorophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide - 1040649-50-0

Specification

CAS No. 1040649-50-0
Molecular Formula C22H16BrFN4O3
Molecular Weight 483.3 g/mol
IUPAC Name N-(4-bromo-2-fluorophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Standard InChI InChI=1S/C22H16BrFN4O3/c1-13-4-6-14(7-5-13)20-26-21(31-27-20)16-3-2-10-28(22(16)30)12-19(29)25-18-9-8-15(23)11-17(18)24/h2-11H,12H2,1H3,(H,25,29)
Standard InChI Key CBQIXPRBFZQLHA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)Br)F
Canonical SMILES CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)Br)F

Introduction

1. Introduction

N-(4-bromo-2-fluorophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a synthetic compound featuring multiple functional groups:

  • Aromatic halides: The 4-bromo-2-fluorophenyl group introduces electron-withdrawing properties.

  • Heterocyclic core: The 1,2,4-oxadiazole ring is a known pharmacophore in medicinal chemistry.

  • Amide linkage: The acetamide moiety contributes to its stability and potential hydrogen bonding interactions.

Compounds with such structural motifs are often explored for their bioactivity due to their ability to interact with biological macromolecules.

3. Synthesis

The synthesis of this compound likely involves multi-step reactions, including:

  • Formation of the oxadiazole ring:

    • Oxadiazoles are typically synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    • p-Tolyl hydrazide could react with an appropriate carboxylic acid derivative under dehydrating conditions.

  • Coupling with pyridone derivative:

    • The oxadiazole intermediate can be coupled with a pyridone derivative using activating agents like HATU or EDCI.

  • Introduction of the bromo-fluorophenyl group:

    • This step might involve amide bond formation between the fluorobromo aromatic amine and the acetamide precursor.

Each step would require purification (e.g., recrystallization or chromatography) and characterization (e.g., NMR, IR).

4. Characterization Techniques

The following spectroscopic methods are essential for confirming the structure:

  • NMR Spectroscopy:

    • ¹H NMR: Signals from aromatic protons, NH group (amide), and methyl protons (from p-tolyl group).

    • ¹³C NMR: Carbon signals corresponding to aromatic carbons, carbonyl carbon (amide), and oxadiazole carbons.

  • Mass Spectrometry (MS):

    • Molecular ion peak at ~459 m/z confirms molecular weight.

    • Fragmentation patterns provide insights into structural components.

  • Infrared Spectroscopy (IR):

    • Characteristic peaks include:

      • Amide carbonyl stretch (~1650 cm⁻¹).

      • C-H stretches for aromatic and aliphatic groups (~3000 cm⁻¹).

      • Oxadiazole ring vibrations (~1300–1500 cm⁻¹).

  • Elemental Analysis:

    • Confirms the presence of bromine, fluorine, nitrogen, oxygen, and carbon in expected ratios.

5. Potential Applications

Compounds with similar structures have been studied for various biological activities:

  • Antimicrobial Activity:

    • Oxadiazoles are known for their antibacterial and antifungal properties.

    • The halogenated phenyl group enhances lipophilicity and membrane permeability.

  • Anticancer Potential:

    • Pyridone derivatives have been reported to inhibit enzymes like kinases involved in cancer progression.

    • Molecular docking studies could reveal interactions with specific cancer-related proteins.

  • Anti-inflammatory Properties:

    • Amides linked to heterocycles often exhibit COX or LOX inhibition activity.

Further studies would involve in vitro assays (e.g., MIC for antimicrobial activity) and computational docking simulations to predict binding affinities.

6. Research Outlook

To fully explore its potential:

  • Perform in vitro biological evaluations, such as:

    • Antimicrobial assays against Gram-positive/Gram-negative bacteria.

    • Cytotoxicity studies on cancer cell lines (e.g., MCF7).

  • Conduct molecular docking studies:

    • Predict binding interactions with targets like bacterial enzymes or human kinases.

  • Optimize synthetic routes:

    • Focus on yield improvement and scalability for industrial applications.

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